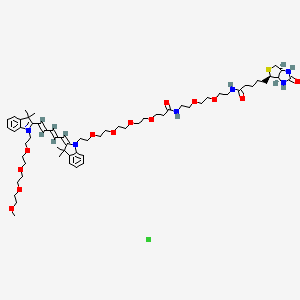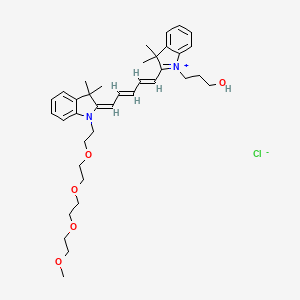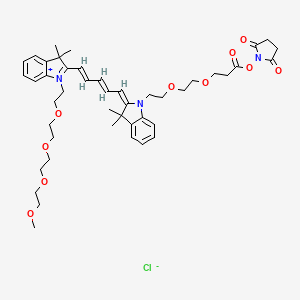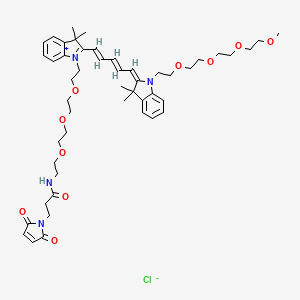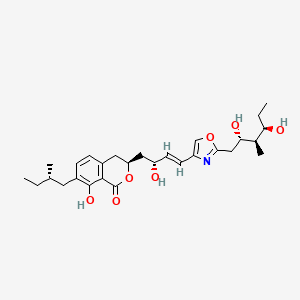
Propargyl-PEG18-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG18-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Propargylic alcohols, including derivatives like Propargyl-PEG18-alcohol, play a significant role in modern organic synthesis. These compounds, easily accessible from terminal alkynes and aldehydes or ketones, have been used extensively as synthetic intermediates. Their applications include a variety of Lewis acid-catalyzed cascade reactions, which enable the construction of enones, carbocycles, and heterocycles (Zhu, Sun, Lu, & Wang, 2014).
Biomedical Applications
Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, such as Propargyl-PEG18-alcohol, have been synthesized for use in biomedical applications. These derivatives, with varying end groups like hydroxyl, carboxyl, mercapto, or hydrazide, are valuable in developing PEG-based bioconjugates for medical applications (Lu & Zhong, 2010).
Polymer and Material Science
A notable application in polymer science includes the synthesis of a library of propargylated and PEGylated α-hydroxy acids, leading to the preparation of "clickable" polylactides. This innovation is significant for the scalable synthesis of new polymer types, offering a convenient and cost-effective method (Zhang, Ren, & Baker, 2014).
Nanomaterials and Drug Delivery
In the field of nanomaterials, propargyl alcohol derivatives are used to synthesize ABA triblock copolymers containing PEG as linear blocks. These copolymers have applications in drug delivery and cell imaging, showcasing the versatility of propargyl alcohol in creating advanced materials (Mohammadifar, Daneshnia, Kehtari, Kharat, & Adeli, 2016).
Corrosion Inhibition and Electrochemistry
In electrochemistry, propargyl alcohol's derivatives have been studied for their inhibitory effects on metal corrosion, particularly in acidic environments. These studies provide insights into the protective properties of organic protective films formed on metal surfaces (Zhong, 2001).
Eigenschaften
Produktname |
Propargyl-PEG18-alcohol |
|---|---|
Molekularformel |
C37H72O18 |
Molekulargewicht |
804.97 |
IUPAC-Name |
Propargyl-PEG18-alcohol |
InChI |
InChI=1S/C37H72O18/c1-2-4-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-34-36-55-37-35-54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-40-5-3-38/h1,38H,3-37H2 |
InChI-Schlüssel |
XFLMAGOWLQRVAH-UHFFFAOYSA-N |
SMILES |
OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Propargyl-PEG18-alcohol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




